4-Isopropenyl-7-methyloxepan-2-one
Description
Contextualization within ε-Lactone Chemistry
4-Isopropenyl-7-methyloxepan-2-one is classified as an ε-lactone. Lactones are cyclic esters, formed from the intramolecular esterification of a corresponding hydroxycarboxylic acid. The Greek letter in their nomenclature indicates the size of the ring; an ε-lactone, such as this compound, contains a seven-membered ring. nih.govacs.org This ring is formed from a hydroxy acid where the hydroxyl group is on the sixth carbon (the epsilon-carbon) relative to the carboxylic acid group.
The oxepane (B1206615) ring, a seven-membered heterocycle containing one oxygen atom, forms the core of this lactone. nih.gov The stability of lactone rings is a significant factor in their chemistry, with five-membered (γ-lactones) and six-membered (δ-lactones) rings generally being the most stable. Seven-membered ε-lactones, while less common, are key structures in numerous natural products and are of significant interest in synthetic chemistry. The reactivity and conformational flexibility of the oxepane ring in these lactones influence their chemical and biological properties. The specific substitutions on the oxepane lactone ring, in this case, an isopropenyl group at position 4 and a methyl group at position 7, create a chiral molecule with the potential for multiple stereoisomers, each with potentially unique properties and reactivity. nih.gov
Overview of the Research Landscape Surrounding Terpene-Derived Lactones
Terpenoids, a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units, are known to form lactones with a wide array of biological activities. nih.govexlibrisgroup.com The research landscape for terpene-derived lactones is extensive, with studies frequently reporting cytotoxic, anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.com A notable example is artemisinin, a sesquiterpene lactone that is a potent antimalarial drug. nih.gov
The interest in these compounds stems from their presence in various natural sources, including plants and marine organisms, and their potential for chemical synthesis and modification. nih.govnih.gov Researchers are continuously isolating new terpene-derived lactones and synthesizing novel analogues to explore their structure-activity relationships. nih.gov Investigations into their mechanisms of action have revealed that their biological effects are often linked to the lactone moiety itself. nih.govmdpi.com Furthermore, terpene-derived lactones are explored for applications beyond medicine, such as in agriculture, where they have shown potential as antifeedant agents against crop pests. nih.gov The study of terpene lactones is a dynamic field, driven by the search for new therapeutic agents and a deeper understanding of the chemical ecology of the organisms that produce them. nih.govgoogle.com
Identification of Key Research Areas for this compound and its Stereoisomers
Given the structural features of this compound, several key research areas have been identified, particularly concerning its stereoisomers. The presence of two chiral centers at positions 4 and 7 means that four possible stereoisomers of this compound can exist.
A primary area of research is the stereoselective synthesis of each specific stereoisomer. The spatial arrangement of the isopropenyl and methyl groups is expected to significantly influence the molecule's biological activity. As observed with structurally related saturated monoterpenoid lactones, different stereoisomers can exhibit markedly different interactions with biological targets, such as enzymes. For example, enzymatic hydrolysis of similar lactones has been shown to be highly stereoselective.
Another critical research focus is the investigation of the distinct biological activities of each stereoisomer. It is hypothesized that the specific three-dimensional structure of each isomer will dictate its efficacy in various biological assays, including antimicrobial, anti-inflammatory, and cytotoxic screenings. The unsaturated isopropenyl group offers a site for further chemical modification, allowing for the creation of a library of derivatives from each stereoisomer to probe structure-activity relationships more deeply.
Finally, there is significant interest in the application of these chiral lactones as building blocks in organic synthesis . The defined stereochemistry of these compounds makes them valuable starting materials for the synthesis of more complex chiral molecules and natural products. Furthermore, similar to other terpene-derived lactones, there is potential for the ring-opening polymerization of this compound to produce novel biodegradable polymers. The properties of these polymers would likely be dependent on the stereochemistry of the monomeric lactone used.
Structure
2D Structure
3D Structure
Properties
CAS No. |
99181-17-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
7-methyl-4-prop-1-en-2-yloxepan-2-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)9-5-4-8(3)12-10(11)6-9/h8-9H,1,4-6H2,2-3H3 |
InChI Key |
DNWZWUWUDAGNJB-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC(=O)O1)C(=C)C |
Canonical SMILES |
CC1CCC(CC(=O)O1)C(=C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Routes to 4 Isopropenyl 7 Methyloxepan 2 One
Chemical Synthesis Approaches
The chemical synthesis of lactones, including 4-isopropenyl-7-methyloxepan-2-one, can be achieved through several methods, such as the Baeyer-Villiger oxidation, catalyzed cyclization reactions, and multi-step synthesis pathways. numberanalytics.comorganic-chemistry.org
Baeyer-Villiger Oxidation of Precursor Ketones
The Baeyer-Villiger oxidation is a well-established method for converting cyclic ketones into lactones. nih.govwikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, facilitated by a peroxyacid or peroxide. nih.govwikipedia.org
Menthone and its analogues are common precursors for the synthesis of various lactones. For instance, menthone can be converted to (2s, 5r) - (±) -2-isopropyl-5-methyl-1-azacycloheptane-7-one via a Schmidt reaction of menthone oxime. researchgate.net The Baeyer-Villiger oxidation of tetrahydrocarvone, an analogue of dihydrocarvone (B1202640), was one of the original reactions reported by Baeyer and Villiger. wikipedia.org The oxidation of dihydrocarvone itself has been studied using various catalysts. researchgate.net
A range of catalyst systems have been developed to improve the efficiency and selectivity of the Baeyer-Villiger oxidation. These include both homogeneous and heterogeneous catalysts. researchgate.net
Peroxyacids: Traditional reagents like meta-chloroperoxybenzoic acid (mCPBA) and trifluoroperacetic acid (TFPAA) are effective oxidants. wikipedia.org The reactivity of the peroxyacid is correlated with the pKa of the corresponding carboxylic acid. wikipedia.org
Hydrogen Peroxide with Catalysts: To make the process more environmentally friendly, hydrogen peroxide is often used as the oxidant in combination with a catalyst. wikipedia.orgmdpi.com Lewis acids and Brønsted acids can activate either the hydrogen peroxide or the ketone's carbonyl group. mdpi.com
Metal Catalysts: Various metal complexes, including those with platinum, copper, and aluminum, have been used to catalyze the Baeyer-Villiger oxidation, with some systems enabling asymmetric synthesis. nih.govwikipedia.org Solid Lewis acid catalysts like stannosilicates and redox molecular sieves have also shown high efficiency. wikipedia.orgresearchgate.net
Organocatalysts: Thioureas have been used as catalysts for the Baeyer-Villiger oxidation of cyclobutanones with hydrogen peroxide. researchgate.net
Enzymatic Catalysis: Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze the oxidation in a manner analogous to the chemical reaction, using a flavin adenine (B156593) dinucleotide (FAD) cofactor. wikipedia.orgacs.org Lipases can also be used to generate peroxyacids in situ for the oxidation. nih.gov
| Catalyst System | Precursor Ketone | Oxidant | Key Features |
| Peroxyacids (e.g., mCPBA) | Cyclic Ketones | Peroxyacid | Well-established, high reactivity. wikipedia.org |
| H₂O₂ with Lewis/Brønsted Acids | Cyclic Ketones | Hydrogen Peroxide | Environmentally friendlier, requires activation. mdpi.com |
| Metal Complexes (Pt, Cu, Al) | Prochiral Ketones | Dioxygen/Peroxides | Can achieve enantioselectivity. wikipedia.org |
| Baeyer-Villiger Monooxygenases | Various Ketones | Molecular Oxygen | Biocatalytic, high selectivity. wikipedia.orgacs.org |
| Lipases | Cyclic Ketones | Hydrogen Peroxide | In situ generation of peroxyacid. nih.gov |
Catalyzed Cyclization Reactions
Lactones can also be synthesized through the cyclization of suitable precursor molecules.
Acid-Catalyzed Cyclization: The acid-catalyzed cyclization of 2,4-diethylenic-diacids can yield γ- or δ-lactones depending on the substitution pattern of the side chain. tandfonline.com
Photocatalyzed Cyclization: An organic dye photocatalyzed lactonization-alkynylation of homoallylic cesium oxalates has been developed to produce functionalized lactones. chemrxiv.org
Copper-Catalyzed Cycloaddition: A copper-catalyzed oxidative [3 + 2] cycloaddition of alkenes with anhydrides using oxygen as the oxidant can afford γ-lactones. organic-chemistry.org
Multi-Step Synthesis Pathways
The synthesis of complex lactones often involves multi-step pathways. For example, a two-step chemo-enzymatic method has been developed for the synthesis of oxygenated derivatives of propenylbenzenes, which involves lipase-catalyzed epoxidation followed by microbial oxidation. nih.gov Another multi-step synthesis involves the conversion of menthol (B31143) to menthone, followed by reaction with hydroxylamine (B1172632) hydrochloride to form menthone oxime, which then undergoes a Schmidt reaction. researchgate.net
Stereoselective Synthesis of this compound Isomers
The stereoselective synthesis of specific isomers of lactones is crucial, as the stereochemistry can significantly impact their biological activity.
The stereoselective synthesis of various bicyclic proline analogues has been achieved in five steps from the corresponding 2-cycloalken-1-ones. researchgate.net While this is not directly for this compound, the principles of controlling stereochemistry in cyclic systems are relevant.
For the synthesis of the (4S,7R) isomer of 7-isopropyl-4-methyloxepan-2-one, the stereochemical outcome is controlled during the cyclization of 6-heptenoic acid. Computational studies suggest that the isopropyl group adopts a pseudo-equatorial position to minimize steric hindrance, and hydrogen bonding between the carboxylic acid and a selenium catalyst directs the attack of a bromide ion.
The enantiomer, (4R,7S)-7-isopropyl-4-methyloxepan-2-one, is derived from the oxidation of L-menthone.
| Isomer | Precursor | Key Synthetic Step |
| (4S,7R)-7-isopropyl-4-methyloxepan-2-one | 6-heptenoic acid | Stereoselective cyclization |
| (4R,7S)-7-isopropyl-4-methyloxepan-2-one | L-menthone | Oxidation |
Enantioselective Approaches
The creation of specific enantiomers of this compound, which possesses two stereocenters, necessitates the use of enantioselective synthetic methods. Such approaches are critical as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
One potential chemoenzymatic strategy involves the kinetic resolution of a racemic precursor. For instance, a racemic hydroxy acid, the precursor to the lactone, could be subjected to enzymatic acylation. Lipases are commonly used for the enantioselective acylation of racemic alcohols, which would leave one enantiomer of the hydroxy acid unreacted and available for subsequent lactonization. researchgate.net This approach has been successfully applied to the synthesis of various optically active lactones.
Alternatively, Baeyer-Villiger monooxygenases (BVMOs) represent a powerful tool for the enantioselective synthesis of lactones from prochiral or racemic ketones. nih.gov A hypothetical prochiral ketone precursor to this compound could be oxidized by a suitable BVMO to yield the desired lactone in high enantiomeric excess. nih.gov The enzyme's active site would control the stereochemical outcome of the oxidation, a significant advantage over many chemical oxidants. nih.gov
From a purely chemical synthesis perspective, asymmetric catalysis could be employed. For example, an asymmetric dihydroxylation of an unsaturated precursor could establish the stereochemistry of the hydroxyl group, which would then be followed by cyclization to form the lactone.
Diastereoselective Control in Synthesis
Achieving diastereoselective control is crucial for the synthesis of a specific diastereomer of this compound. The relative stereochemistry of the isopropenyl and methyl groups can be directed by the stereocenters present in the acyclic precursor.
A common strategy for achieving diastereoselective lactonization is through substrate-controlled cyclization of a hydroxy acid. The conformation of the open-chain precursor during the lactonization step can favor the formation of one diastereomer over the other. For a precursor such as 6-hydroxy-3-isopropenyl-6-methylheptanoic acid, the existing stereocenter at the 6-position would influence the facial selectivity of the cyclization at the carboxyl group, leading to a preferred diastereomer. The stereochemical outcome can be influenced by the choice of reagents and reaction conditions.
Intramolecular cyclization reactions are often governed by thermodynamic and kinetic factors, which can be manipulated to favor the desired diastereomer. For instance, the formation of the seven-membered oxepane (B1206615) ring will likely proceed through a transition state that minimizes steric interactions between the substituents.
Comparison of Synthetic Efficiency and Yields Across Methodologies
A direct comparison of the synthetic efficiency and yields for this compound is not possible due to the lack of published, specific synthetic routes. However, a general comparison of the potential methodologies can be made based on their application in the synthesis of other substituted lactones.
The table below summarizes the key aspects of these hypothetical approaches.
| Methodology | Potential Advantages | Potential Disadvantages |
| Enantioselective Chemoenzymatic Synthesis (e.g., Lipase (B570770) Resolution, BVMO) | High enantioselectivity, mild reaction conditions, reduced byproducts. nih.gov | Limited substrate scope, potential for product inhibition, enzyme cost and stability. nih.gov |
| Diastereoselective Chemical Synthesis (e.g., Substrate-controlled lactonization) | Potentially high diastereoselectivity, well-established chemical principles. | May require multi-step synthesis of the precursor, potential for competing side reactions. |
| Asymmetric Catalysis | High enantioselectivity with a small amount of catalyst. | Catalyst cost and sensitivity, optimization of reaction conditions can be time-consuming. |
Ultimately, the choice of synthetic route would depend on the desired stereochemistry, scale of production, and economic feasibility.
Biocatalytic Transformations and Enzymology of 4 Isopropenyl 7 Methyloxepan 2 One
Enzymatic Formation of 4-Isopropenyl-7-methyloxepan-2-one
The enzymatic synthesis of lactones, particularly those with larger ring structures like oxepanes, is a subject of significant interest in biotechnology. These reactions are often catalyzed by a specific class of enzymes known as Baeyer-Villiger monooxygenases.
Role of Baeyer-Villiger Monooxygenases (BVMOs) in Terpene Biotransformation
Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group in a ketone, leading to the formation of an ester or a lactone. mdpi.com This reaction, known as the Baeyer-Villiger oxidation, is a powerful tool in organic synthesis due to its high chemo-, regio-, and enantioselectivity. researchgate.net In nature, BVMOs play crucial roles in various metabolic pathways, including the degradation of natural compounds and the biosynthesis of secondary metabolites. nih.gov
The formation of this compound, an ε-lactone, would theoretically proceed from the corresponding cyclic ketone precursor, which is a substituted cyclohexanone (B45756). The biotransformation of terpenes and terpenones is a well-documented activity of BVMOs. researchgate.net For instance, the degradation of camphor (B46023) in Pseudomonas putida involves a BVMO-catalyzed lactonization step. researchgate.net
BVMOs exhibit a broad substrate scope, with the ability to oxidize a wide variety of linear, cyclic, and bicyclic ketones. nih.gov However, the specificity of a particular BVMO is dependent on the size and shape of its active site. Some BVMOs, like cyclohexanone monooxygenase (CHMO), are known for their promiscuity, accepting a range of substrates while maintaining high selectivity. mdpi.com
The substrate scope of BVMOs on monocyclic terpenones has been a subject of study, revealing that the substitution pattern on the ring significantly influences the enzyme's activity and selectivity. While direct data on the precursor to this compound is not available, studies on similar monocyclic ketones provide valuable insights. For example, a BVMO from Dietzia sp. D5 has been shown to oxidize various cyclic ketones. mdpi.com The table below illustrates the substrate scope of a well-characterized BVMO, cyclohexanone monooxygenase from Acinetobacter calcoaceticus NCIMB 9871 (CHMO Acineto), on a selection of monocyclic ketones.
| Substrate (Monocyclic Ketone) | Product (Lactone) | Relative Activity (%) |
| Cyclohexanone | ε-Caprolactone | 100 |
| 2-Methylcyclohexanone | 7-Methyl-oxepan-2-one | High |
| 4-Methylcyclohexanone | 4-Methyl-oxepan-2-one | High |
| Menthone | Menthone lactone | Moderate |
| Carvone (B1668592) | Carvone lactone | Low |
| This table is illustrative and based on the known broad substrate scope of CHMOs on substituted cyclohexanones. |
A key feature of BVMO-catalyzed oxidations is their high regioselectivity, meaning the oxygen atom is inserted at a specific position. nih.gov In the oxidation of unsymmetrical cyclic ketones, two different lactones can potentially be formed. The regioselectivity of BVMOs is influenced by both electronic and steric factors of the substrate. nih.gov Generally, the oxygen is inserted on the more substituted side of the carbonyl group.
Stereoselectivity is another hallmark of BVMOs, enabling the production of optically pure lactones from racemic or prochiral ketones. researchgate.net This is particularly valuable in the synthesis of chiral building blocks for pharmaceuticals and fine chemicals. The enantioselectivity of a BVMO can be influenced by the specific enzyme used and the structure of the substrate. For instance, different BVMOs can produce opposite enantiomers of the same lactone from a prochiral ketone. odu.edu
The formation of this compound would require a BVMO to act on a specific diastereomer of its precursor ketone to yield a single enantiomer of the lactone. The regioselectivity would dictate the formation of the oxepane (B1206615) ring over a different lactone structure.
The catalytic cycle of BVMOs has been extensively studied. nih.gov It begins with the binding of NADPH and the reduction of the FAD cofactor. The reduced flavin then reacts with molecular oxygen to form a key intermediate, a flavin-peroxyanion. nih.gov This intermediate acts as a nucleophile, attacking the carbonyl carbon of the ketone substrate to form a tetrahedral Criegee intermediate. researchgate.netnih.gov The rearrangement of this intermediate leads to the formation of the lactone and the regeneration of the oxidized flavin.
Kinetic studies of BVMOs have revealed that the rate-limiting step can vary depending on the enzyme and substrate. nih.gov For some BVMOs, a step other than the chemical transformation, such as product release, may be rate-limiting. nih.gov The kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), provide valuable information about the enzyme's affinity for its substrate and its catalytic efficiency.
The table below shows a comparison of kinetic parameters for two different BVMOs with cyclohexanone as the substrate.
| Enzyme | KM for Cyclohexanone (µM) | kcat (s-1) |
| CHMO from Acinetobacter calcoaceticus | 1.2 | 8.8 |
| BVMO from Burkholderia xenovorans | 0.12 | 25 |
| Data adapted from studies on characterized BVMOs and is for illustrative purposes. acs.org |
Microbial Oxidation Pathways Leading to Lactone Formation
In a whole-cell biocatalytic system, the formation of a lactone like this compound is part of a larger metabolic pathway. nih.gov Microorganisms can be engineered to express specific BVMOs, and the efficiency of the biotransformation can be influenced by factors such as substrate uptake, cofactor regeneration, and potential toxicity of the substrate or product to the cells. mdpi.com
The production of lactones often starts from more common precursors like fatty acids or sugars through a series of enzymatic reactions. mdpi.com For example, the production of γ-decalactone by the yeast Yarrowia lipolytica involves the β-oxidation of a hydroxy fatty acid precursor. mdpi.com Similarly, a microbial pathway for the synthesis of this compound would likely involve the initial formation of its cyclic ketone precursor from a more primary metabolite, followed by the BVMO-catalyzed oxidation.
Enzymatic Degradation and Ring-Opening of this compound
While the enzymatic formation of lactones is well-studied, their degradation is also a crucial aspect of their biological lifecycle. The primary mechanism for the degradation of lactones is the enzymatic hydrolysis of the ester bond, which results in the formation of the corresponding hydroxy acid. This ring-opening reaction is typically catalyzed by hydrolases, such as lipases and esterases.
Although no specific studies on the enzymatic degradation of this compound have been reported, the degradation of structurally similar ε-lactones, such as ε-caprolactone, is well-documented. Lipases from various microbial sources, including Pseudomonas and Candida species, have been shown to catalyze the ring-opening of ε-caprolactone. This process is not only a degradation pathway but is also harnessed for the synthesis of biodegradable polyesters through ring-opening polymerization.
The enzymatic hydrolysis of the oxepane ring in this compound would lead to the formation of the corresponding 6-hydroxy-3-isopropenyl-6-methylheptanoic acid. This reaction would likely be catalyzed by a lipase (B570770) or an esterase with a suitable active site to accommodate the substituted oxepane ring. The resulting hydroxy acid could then be further metabolized by the microorganism through pathways such as β-oxidation.
Characterization of Monoterpene ε-Lactone Hydrolases (MLH)
Monoterpene ε-lactone hydrolase (MLH) is an enzyme identified in the bacterium Rhodococcus erythropolis DCL14, an organism capable of utilizing monocyclic monoterpenes like carvone and menthol (B31143) for growth. nih.gov This enzyme plays a crucial role in the degradation pathway by catalyzing the ring-opening hydrolysis of ε-lactone intermediates. nih.gov
Purification and analysis have revealed that MLH from R. erythropolis DCL14 is a monomeric protein with a molecular weight of approximately 31 kDa. nih.govnih.gov The gene encoding this enzyme, designated mlhB, has been cloned and sequenced, revealing similarities (up to 43%) with the GDXG family of lipolytic enzymes. nih.gov This family is characterized by two conserved consensus patterns that contain the catalytic serine and histidine residues essential for hydrolysis. nih.gov The enzyme does not appear to require a prosthetic group for its activity. nih.gov Optimal activity of the purified enzyme is observed at a temperature of 30°C and an alkaline pH of 9.5. nih.govnih.gov
Table 1: Biochemical Properties of Monoterpene ε-Lactone Hydrolase (MLH) from Rhodococcus erythropolis DCL14
| Property | Value | Source(s) |
| Source Organism | Rhodococcus erythropolis DCL14 | nih.govnih.gov |
| Molecular Weight | 31 kDa | nih.govnih.gov |
| Subunit Structure | Monomer | nih.govnih.gov |
| Optimal pH | 9.5 | nih.govnih.gov |
| Optimal Temperature | 30°C | nih.gov |
| Enzyme Family | GDXG family of lipolytic enzymes | nih.govnih.gov |
| Encoding Gene | mlhB | nih.gov |
Substrate Specificity of MLH for this compound
The MLH from Rhodococcus erythropolis DCL14 exhibits activity on several monoterpene-derived ε-lactones. nih.gov Its substrates include lactones that are formed during the microbial degradation of (4R)-dihydrocarvone and menthone. nih.govnih.gov
Specifically, the enzyme is active on (4R)-4-isopropenyl-7-methyl-2-oxo-oxepanone, which is structurally analogous to this compound. nih.govnih.gov The general reaction involves the hydrolysis of isoprop(en)ylmethyloxepan-2-one to its corresponding 6-hydroxyisoprop(en)ylmethylhexanoate. microbialtec.com The enzyme also shows activity towards other related lactones, such as (6R)-6-isopropenyl-3-methyl-2-oxo-oxepanone and 7-isopropyl-4-methyl-2-oxo-oxepanone. nih.gov Further studies indicate that MLH can also hydrolyze simple esters like ethyl caproate, classifying it as an esterase with a distinct preference for lactone substrates. microbialtec.com
Table 2: Substrate Range of Monoterpene ε-Lactone Hydrolase (MLH)
| Substrate | Hydrolyzed by MLH? | Source(s) |
| (4R)-4-isopropenyl-7-methyl-2-oxo-oxepanone | Yes | nih.govnih.gov |
| (6R)-6-isopropenyl-3-methyl-2-oxo-oxepanone | Yes | nih.gov |
| 7-isopropyl-4-methyl-2-oxo-oxepanone | Yes | nih.gov |
| 4-methyl-2-oxo-oxepanone | Yes | nih.gov |
| 5-methyl-2-oxo-oxepanone | Yes | nih.gov |
| 6-methyl-2-oxo-oxepanone | Yes | nih.gov |
| 7-methyl-2-oxo-oxepanone | Yes | nih.gov |
| Ethyl caproate | Yes | microbialtec.com |
Hydrolytic Mechanism of Lactone Ring Cleavage
The hydrolysis of this compound by MLH involves the cleavage of the internal ester bond to open the seven-membered lactone ring. microbialtec.com This reaction adds a molecule of water across the ester linkage, yielding 6-hydroxy-3-isopropenylheptanoate. microbialtec.com
MLH belongs to the GDXG family of lipolytic enzymes, which suggests a catalytic mechanism involving a serine-histidine catalytic dyad, typical for many hydrolases. nih.govnih.gov The general mechanism for base-catalyzed ester hydrolysis, known as the BAC2 mechanism, proceeds via a two-step pathway involving a tetrahedral intermediate. nih.gov In the enzyme's active site, a catalytic histidine residue likely acts as a general base, activating a serine residue. The activated serine then performs a nucleophilic attack on the carbonyl carbon of the lactone ring. This forms a transient, high-energy tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. nih.gov The intermediate then collapses, breaking the acyl-oxygen bond of the lactone ring. A water molecule, activated by the histidine, then hydrolyzes the enzyme-substrate intermediate, releasing the ring-opened product and regenerating the enzyme for another catalytic cycle. nih.gov
Investigation of Stereochemical Outcomes of Hydrolysis
The stereoselectivity of an enzyme is a critical characteristic for its application in biocatalysis. In the case of the monoterpene ε-lactone hydrolase from Rhodococcus erythropolis DCL14, studies have shown a lack of stereoselectivity. nih.gov
Research investigating the enzyme's activity on different stereoisomers of substituted oxepan-2-ones revealed that both enantiomers of 4-, 5-, 6-, and 7-methyl-2-oxo-oxepanone were hydrolyzed at equal rates. nih.gov This finding strongly suggests that the enzyme does not distinguish between the different stereochemical configurations of these substrates. nih.govmicrobialtec.com This non-stereoselective nature implies that the active site can accommodate various stereoisomers of the lactone ring, leading to the hydrolysis of both enantiomers without preference.
Enzyme Engineering and Directed Evolution for Modified Activity
While the native MLH from R. erythropolis DCL14 possesses useful catalytic properties, its activity could be further optimized for industrial applications through enzyme engineering. Directed evolution is a powerful technique used to tailor enzymes with desired traits, such as enhanced stability, altered substrate specificity, or increased catalytic efficiency. rsc.orgchemrxiv.org
This process typically involves generating a large library of enzyme variants through random mutagenesis or recombination of genes. rsc.org These variants are then subjected to a high-throughput screening or selection process to identify mutants with the improved property. nih.gov For instance, the thermostability of a lactonase can be a critical factor in industrial processes. mdpi.com A directed evolution campaign could aim to identify MLH variants that remain active at higher temperatures than the native enzyme's optimum of 30°C. nih.gov
Furthermore, the substrate scope of MLH could be modified. While it already acts on a range of ε-lactones, its activity towards other lactone ring sizes or different substituent groups could be enhanced. researchgate.net By creating and screening mutant libraries, it may be possible to evolve MLH variants with novel reactivities, expanding its utility in the synthesis of various hydroxy acids from their corresponding lactones. chemrxiv.org
Biotransformation Pathways in Microorganisms (e.g., Rhodococcus erythropolis DCL14)
Rhodococcus erythropolis DCL14 is a metabolically versatile bacterium capable of degrading a variety of organic compounds, including monoterpenes. jmb.or.kr It utilizes a novel degradation pathway for both enantiomers of limonene (B3431351), which differs from previously characterized pathways in other bacteria. nih.govnih.gov
The pathway in R. erythropolis DCL14 initiates with the epoxidation of limonene at the 1,2-double bond, forming limonene-1,2-epoxide (B132270). nih.govnih.gov This is followed by a series of enzymatic steps:
Epoxide Hydrolysis: A limonene-1,2-epoxide hydrolase converts the epoxide to limonene-1,2-diol. nih.gov
Dehydrogenation: A dehydrogenase oxidizes the diol to 1-hydroxy-2-oxolimonene. nih.govnih.gov
Baeyer-Villiger Monooxygenation: A monooxygenase catalyzes the insertion of an oxygen atom adjacent to the carbonyl group, forming the ε-lactone 7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone. nih.gov
This lactone is an unstable intermediate that can spontaneously rearrange. However, it is also a substrate for the monoterpene ε-lactone hydrolase (MLH). MLH catalyzes the hydrolytic cleavage of the lactone ring, a crucial step in the catabolic cascade. nih.govnih.gov The resulting product, 3-isopropenyl-6-oxoheptanoate, is then likely further metabolized via the β-oxidation pathway, eventually feeding into the central metabolism of the cell. nih.gov This complete pathway demonstrates how R. erythropolis DCL14 can use a complex terpene as its sole source of carbon and energy. nih.govnih.gov
Natural Occurrence and Biosynthetic Pathways of 4 Isopropenyl 7 Methyloxepan 2 One
Isolation and Identification from Biological Sources
The identification of 4-isopropenyl-7-methyloxepan-2-one in biological matrices is primarily linked to its role as a metabolic byproduct. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are instrumental in its detection and structural elucidation.
Research has firmly established this compound as a metabolite in the degradation pathways of cyclic monoterpenes by various microorganisms. One of the most well-documented instances is the breakdown of limonene (B3431351) by the bacterium Rhodococcus erythropolis DCL14. asm.orgnih.gov This bacterium, isolated from freshwater sediment, can utilize limonene as its sole source of carbon and energy. nih.gov The degradation pathway also processes other related monoterpenes like carveol (B46549) and carvone (B1668592). mdpi.comnih.gov
In this pathway, the degradation of dihydrocarvone (B1202640), a derivative of carvone, proceeds through a Baeyer-Villiger monooxygenase-catalyzed reaction to yield this compound. nih.gov This enzymatic step is a crucial part of the microbial strategy to break down the carbon skeleton of monoterpenes for assimilation. The table below summarizes the key microbial sources and the monoterpene substrates leading to the formation of related lactones.
| Microbial Source | Monoterpene Substrate | Key Metabolic Product(s) |
| Rhodococcus erythropolis DCL14 | Limonene, Dihydrocarvone | 7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone, this compound |
| Pseudomonas species | Limonene | Perillyl alcohol, Perillic acid |
| Aspergillus cellulosae M-77 | (R)-(+)-Limonene | (+)-Limonene-1,2-trans-diol, (+)-Isopiperitenone |
This table provides examples of microbial transformation of monoterpenes, highlighting the pathway leading to the formation of lactones like this compound.
Endophytic fungi, which reside within the tissues of living plants, are renowned for their capacity to produce a vast and diverse array of secondary metabolites. nih.govnih.gov These metabolites exhibit a wide range of biological activities and chemical structures. While endophytic fungi from various plant species have been extensively studied for novel compounds, current scientific literature does not provide specific evidence for the isolation of this compound from these sources. The research on fungal metabolites is ongoing, and it is plausible that future investigations into the metabolic products of endophytic fungi, particularly those associated with monoterpene-rich host plants, may reveal the presence of this compound.
Precursor Compounds and Proposed Biosynthetic Routes
The biosynthesis of this compound is intricately linked to the microbial catabolism of p-menthane (B155814) monoterpenes. The proposed biosynthetic pathway, primarily elucidated from studies on Rhodococcus erythropolis, involves a series of enzymatic transformations.
The key precursor for the formation of this compound is dihydrocarvone . The proposed biosynthetic route is as follows:
Oxidation of Dihydrocarvone: The process is initiated by the action of a Baeyer-Villiger monooxygenase (BVMO) . This enzyme catalyzes the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, dihydrocarvone.
Lactone Formation: This oxygen insertion leads to the formation of the seven-membered lactone ring characteristic of this compound.
A closely related intermediate in the degradation of limonene by Rhodococcus erythropolis DCL14 is 7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone . nih.gov This compound can be considered a direct precursor or a closely related metabolite in the pathway. The enzymatic machinery for monoterpene degradation, including the crucial BVMOs, has been a subject of significant research to understand these natural transformation processes. mdpi.com
The following table outlines the precursor and the key enzymatic step in the biosynthesis of this compound.
| Precursor Compound | Key Enzyme | Biosynthetic Step |
| Dihydrocarvone | Baeyer-Villiger Monooxygenase (BVMO) | Oxidative lactonization of the cyclic ketone |
Natural Isomeric Forms and Their Distribution
Like many natural products derived from terpenes, this compound can exist in various stereoisomeric forms due to the presence of chiral centers in its structure. The specific stereochemistry is determined by the configuration of the substrate and the stereoselectivity of the enzymes involved in its biosynthesis.
While the specific distribution of all possible isomers of this compound in nature is not exhaustively documented, studies on related monoterpene lactones highlight the importance of stereoisomerism. For instance, the degradation of the different enantiomers of limonene, (4R)-(+)-limonene and (4S)-(-)-limonene, by Rhodococcus erythropolis DCL14 leads to the formation of enantiomerically distinct metabolic products. nih.gov
The stereoisomers of the related compound, 7-isopropyl-4-methyloxepan-2-one, have been studied, with the (4R,7S) and (4S,7R) configurations being well-characterized. It is highly probable that this compound also exists in nature as a mixture of stereoisomers, with the predominant form depending on the specific biological source and the enantiomeric purity of the precursor monoterpenes. The precise identification and characterization of these isomers are crucial for understanding their biological activity and metabolic fate.
Reactivity and Chemical Transformations of 4 Isopropenyl 7 Methyloxepan 2 One Beyond Synthesis
Ring-Opening Reactions
The strained seven-membered lactone ring of 4-isopropenyl-7-methyloxepan-2-one is susceptible to nucleophilic attack, leading to ring-opening products. The specific outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions employed.
Hydrolysis under Varied Conditions (e.g., Acidic, Basic)
Hydrolysis of the lactone involves the cleavage of the ester bond to yield a hydroxy carboxylic acid. The reaction can be catalyzed by either acid or base.
Under acidic conditions , the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The reaction proceeds through a series of proton transfer steps and results in the formation of 6-hydroxy-4-isopropenyl-7-methylheptanoic acid.
Base-catalyzed hydrolysis , often referred to as saponification, is an irreversible process that involves the direct attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon. This is followed by the elimination of the alkoxide leaving group. The resulting carboxylate is then protonated during acidic workup to yield the same hydroxy carboxylic acid as in the acid-catalyzed pathway.
Table 1: Products of Hydrolysis of this compound
| Starting Material | Conditions | Major Product |
|---|---|---|
| This compound | H₃O⁺, Δ | 6-hydroxy-4-isopropenyl-7-methylheptanoic acid |
Alcoholysis and Aminolysis
Alcoholysis of this compound with an alcohol under acidic or basic catalysis results in the formation of a hydroxy ester. The reaction mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile. For instance, reaction with methanol (B129727) would yield methyl 6-hydroxy-4-isopropenyl-7-methylheptanoate.
Aminolysis involves the reaction of the lactone with an amine. organic-chemistry.org This reaction is generally faster than alcoholysis due to the higher nucleophilicity of amines. organic-chemistry.org The reaction with a primary amine, for example, would yield the corresponding N-substituted hydroxy amide. The use of a catalyst, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), can facilitate the aminolysis of lactones under mild conditions with stoichiometric amounts of the amine. organic-chemistry.org
Table 2: Representative Ring-Opening Reactions with Alcohols and Amines
| Reagent | Conditions | Product |
|---|---|---|
| Methanol (CH₃OH) | H⁺ or CH₃O⁻ | Methyl 6-hydroxy-4-isopropenyl-7-methylheptanoate |
Modifications of the Isopropenyl Moiety
The isopropenyl group provides a site for a range of addition reactions, allowing for the introduction of new functional groups and the formation of various derivatives.
Hydrogenation Studies and Derivative Formation
The double bond of the isopropenyl group can be selectively reduced through catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. nih.gov The hydrogenation converts the isopropenyl group into an isopropyl group, yielding 4-isopropyl-7-methyloxepan-2-one. This transformation is useful for creating saturated analogues and for studying the effects of the isopropenyl group on the compound's biological activity. The use of a single catalyst like Pd/C can sometimes lead to both dehydration and hydrogenation, depending on the reaction conditions. nih.gov
Table 3: Hydrogenation of this compound
| Starting Material | Reagents | Product |
|---|
Epoxidation and Dihydroxylation of the Double Bond
Epoxidation of the isopropenyl group can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comlibretexts.org This reaction proceeds via a concerted mechanism to form an epoxide ring, resulting in the formation of 4-(2-methyloxiran-2-yl)-7-methyloxepan-2-one. masterorganicchemistry.comlibretexts.org The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. masterorganicchemistry.com
Dihydroxylation of the double bond introduces two hydroxyl groups. This can be accomplished using osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃). skku.eduvedantu.commasterorganicchemistry.com This method results in syn-dihydroxylation, meaning both hydroxyl groups are added to the same face of the double bond, yielding 4-(1,2-dihydroxy-1-methylethyl)-7-methyloxepan-2-one. vedantu.commasterorganicchemistry.com
Table 4: Oxidation Reactions of the Isopropenyl Group
| Reaction | Reagents | Product |
|---|---|---|
| Epoxidation | m-CPBA | 4-(2-methyloxiran-2-yl)-7-methyloxepan-2-one |
Cycloaddition Reactions Involving the Isopropenyl Group
The isopropenyl group, being an alkene, can potentially participate in cycloaddition reactions. The most notable of these is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. In the context of this compound, the isopropenyl group could act as the dienophile. For a successful Diels-Alder reaction, the dienophile is typically rendered electron-poor by the presence of electron-withdrawing groups. While the lactone ring is an electron-withdrawing group, its influence on the isopropenyl group's reactivity as a dienophile in a Diels-Alder reaction would need to be experimentally verified. A potential reaction could involve a diene like 1,3-butadiene, which would lead to the formation of a spirocyclic compound containing a cyclohexene (B86901) ring.
Another possibility is the reaction with a highly reactive dienophile like maleic anhydride, where the isopropenyl group would act as the diene component is less likely due to the lack of conjugation. researchgate.netmnstate.edu
Table 5: Hypothetical Diels-Alder Reaction
| Diene/Dienophile | Product Structure |
|---|---|
| 1,3-Butadiene | Spiro[oxepane-4,1'-cyclohex vedantu.comene]-2-one derivative |
Regioselective Derivatization Strategies for this compound
The chemical architecture of this compound, a naturally occurring ε-lactone, presents two primary sites for chemical modification: the isopropenyl group and the lactone ring. The distinct reactivity of these functional groups allows for regioselective derivatization, enabling the targeted synthesis of novel compounds. Strategic manipulation of reaction conditions and reagents can favor transformations at one site while preserving the other, a cornerstone of modern synthetic chemistry.
The isopropenyl unit, with its electron-rich carbon-carbon double bond, is susceptible to a variety of electrophilic additions and reduction reactions. In contrast, the lactone, a cyclic ester, is prone to nucleophilic attack at the carbonyl carbon, leading to ring-opening. This inherent difference in chemical behavior is the foundation for developing selective derivatization strategies.
Reactions Targeting the Isopropenyl Group
The exocyclic double bond of the isopropenyl moiety offers a versatile handle for a range of chemical transformations. These reactions can be performed with high selectivity, leaving the lactone ring intact under appropriate conditions.
Hydrogenation:
One of the most fundamental transformations is the selective hydrogenation of the isopropenyl group to an isopropyl group. This conversion can be achieved with high chemoselectivity using catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to prevent the reduction of the ester functionality within the lactone ring. Heterogeneous catalysts, such as platinum on carbon (Pt/C), are known to be effective for the chemoselective hydrogenation of carbon-carbon double bonds in the presence of carbonyl groups. mdpi.com The use of specific catalyst scaffolds, such as hyper-crosslinked porous polymers with tailored functional groups, can further enhance selectivity by creating a specific microenvironment around the active site that favors the adsorption of the alkene over the carbonyl group. escholarship.org
Epoxidation:
The isopropenyl group can undergo selective epoxidation to form an oxirane ring. This reaction introduces a new reactive site into the molecule, which can be further functionalized. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this transformation. The reaction conditions can be controlled to favor the epoxidation of the electron-rich double bond over any potential Baeyer-Villiger oxidation of the lactone's carbonyl group.
Hydroboration-Oxidation:
The hydroboration-oxidation of the terminal alkene in the isopropenyl group provides a route to the corresponding primary alcohol with anti-Markovnikov regioselectivity. This two-step process typically involves the use of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic medium. doubtnut.com The use of sterically hindered boranes like 9-BBN can enhance the regioselectivity for the terminal carbon of the double bond.
Reactions Involving the Lactone Ring
The seven-membered ε-lactone ring is another key site for derivatization, primarily through ring-opening reactions initiated by nucleophiles.
Hydrolysis:
The lactone can be hydrolyzed under either acidic or basic conditions to yield the corresponding hydroxy carboxylic acid, 6-hydroxy-4-isopropenyl-6-methylheptanoic acid. Enzymatic hydrolysis offers a milder and often more stereoselective alternative. For instance, monoterpene epsilon-lactone hydrolases have been shown to catalyze the ring opening of similar ε-lactones. The substrate specificity of these enzymes can be dependent on the stereochemistry of the lactone.
Aminolysis:
Reaction of the lactone with primary or secondary amines leads to the formation of the corresponding amides. This aminolysis reaction opens the lactone ring and introduces a nitrogen-containing functional group. The reaction is typically carried out by heating the lactone with the desired amine.
Reduction:
The ester functionality of the lactone can be reduced to a diol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction transforms the lactone into 4-isopropenyl-7-methyl-1,6-heptanediol. Careful control of the reaction conditions is necessary to avoid the reduction of the isopropenyl group.
Ring-Opening Polymerization:
Similar to other lactones like ε-caprolactone, this compound can potentially serve as a monomer for ring-opening polymerization (ROP). wikipedia.org This would lead to the formation of polyesters with pendant isopropenyl groups, which could be further functionalized post-polymerization. The polymerization can be initiated by various catalytic systems, and the properties of the resulting polymer would be influenced by the tacticity and molecular weight distribution.
Advanced Applications of 4 Isopropenyl 7 Methyloxepan 2 One in Polymer Science
Ring-Opening Polymerization (ROP) of 4-Isopropenyl-7-methyloxepan-2-one (Dihydrocarvide)
The transformation of the seven-membered lactone ring of dihydrocarvide into a polyester (B1180765) backbone occurs through ring-opening polymerization (ROP). This process allows for the synthesis of aliphatic polyesters with pendant isopropenyl groups, which can be further functionalized, making dihydrocarvide a versatile building block for complex polymer architectures. rsc.org
Catalyst Systems for Controlled ROP
The success of ROP in producing well-defined polymers hinges on the selection of an appropriate catalyst system. The catalyst dictates the level of control over the polymerization, influencing key polymer characteristics such as molecular weight, dispersity, and stereochemistry.
Yttrium-based catalysts have proven to be highly effective for the controlled ROP of a variety of lactones, including dihydrocarvide. These catalysts typically operate through a coordination-insertion mechanism. A notable example is the use of yttrium amido complexes bearing amino-alkoxy-bis(phenolate) ligands in the presence of an alcohol initiator, such as isopropanol. acs.org This system demonstrates excellent control over the polymerization, yielding poly(dihydrocarvide) with predictable molecular weights and relatively low dispersities (Đ = 1.2–1.5). acs.org The polymerization is typically conducted under mild conditions, for instance at 60 °C, and effectively retains the pendant isopropenyl double bond for potential post-polymerization modification. acs.org
Table 1: Yttrium-Mediated ROP of Dihydrocarvide
| Catalyst | Initiator | Temperature (°C) | Resulting Polymer | Molecular Weight (Mn) | Dispersity (Đ) |
|---|
Data sourced from research on yttrium-mediated ROP of dihydrocarvide. acs.org
In the pursuit of metal-free polymerization processes, organocatalysis has gained significant traction for the ROP of lactones. acs.orgnih.gov Various organic molecules, including N-heterocyclic carbenes (NHCs), bifunctional thiourea/amine catalysts, and strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been successfully employed. acs.orgrsc.org These catalysts operate through different mechanisms, such as nucleophilic or general base catalysis, often in the presence of an alcohol initiator.
While specific studies detailing the organocatalytic ROP of this compound are not extensively documented, the general principles of organocatalyzed lactone polymerization are applicable. For instance, bifunctional catalysts featuring a hydrogen-bond donor (like thiourea) and a hydrogen-bond acceptor (like a tertiary amine) have shown great promise in promoting the ROP of various lactones in a controlled manner. acs.orgrsc.org These systems work by simultaneously activating the monomer and the initiating alcohol. Given the structural similarities of dihydrocarvide to other substituted caprolactones, it is highly probable that such organocatalytic systems could be effectively applied.
Polymerization Kinetics and Mechanism Studies
Kinetic studies of the ROP of dihydrocarvide provide valuable insights into the reaction mechanism and allow for the optimization of polymerization conditions. In yttrium-mediated systems, the polymerization typically follows a coordination-insertion mechanism. This involves the coordination of the lactone monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond, leading to chain growth. The reaction is generally observed to be first-order with respect to both the monomer and the catalyst concentrations.
Control over Molecular Weight and Dispersity
A key advantage of controlled polymerization techniques is the ability to tailor the molecular weight of the resulting polymer by adjusting the monomer-to-initiator ratio. In the yttrium-catalyzed ROP of dihydrocarvide, a linear relationship between the number-average molecular weight (Mn) and the monomer conversion is often observed, which is a hallmark of a living or controlled polymerization. This allows for the synthesis of polymers with predictable chain lengths.
Furthermore, these controlled polymerizations typically yield polymers with narrow molecular weight distributions, as indicated by low dispersity (Đ) values. For the yttrium-mediated ROP of dihydrocarvide, Đ values are generally below 1.5, signifying that the polymer chains are of similar length. rsc.org
Table 2: Control over Polymer Characteristics in Dihydrocarvide ROP
| Catalyst System | Control Mechanism | Key Controllable Parameters | Resulting Polymer Properties |
|---|---|---|---|
| Yttrium-based complexes | Coordination-Insertion | Monomer/Initiator Ratio | Predictable Mn, Low Đ (<1.5) |
Stereoregular Polymerization Studies
The presence of chiral centers in the this compound monomer introduces the possibility of synthesizing stereoregular polymers, i.e., polymers with a specific and ordered arrangement of the stereocenters along the polymer chain (isotactic, syndiotactic, or atactic). The stereoregularity of a polymer can significantly influence its physical and mechanical properties, such as crystallinity and melting point.
Achieving high stereocontrol in ROP typically requires the use of chiral catalysts that can selectively polymerize one enantiomer of a racemic monomer or control the stereochemistry of the ring-opening process. While significant progress has been made in the stereoselective polymerization of other lactones, such as lactide and β-lactones, using specifically designed chiral metal-based and organocatalysts, detailed studies on the stereoregular polymerization of dihydrocarvide are limited. nih.govrsc.orgmdpi.com The development of catalysts that can effectively control the stereochemistry of the bulky, functionalized dihydrocarvide monomer remains an active area of research. Such advancements would unlock the potential to create novel bio-based polyesters with precisely tailored properties.
Synthesis of Copolymers and Block Copolymers
The monomer this compound, also known as dihydrocarvide (DHC), serves as a versatile building block for advanced polymer architectures due to its reactive isopropenyl pendant group, which is preserved during ring-opening polymerization (ROP). This allows for the synthesis of complex structures like copolymers and block copolymers, enabling the tuning of material properties.
Copolymerization with Other Lactones and Cyclic Esters
The synthesis of block copolymers incorporating Poly(dihydrocarvide) (PDHC) with other polyesters is a key strategy for creating materials that blend the amorphous nature of PDHC with the semi-crystalline properties of other polymers. This has been successfully demonstrated through the sequential, immortal ring-opening polymerization of DHC with other lactones, such as the 16-membered ω-pentadecalactone (PDL) and the 4-membered racemic β-butyrolactone (BBL). rsc.org
The polymerization is typically mediated by a catalyst, for instance, an amino-alkoxy-bis(phenolate) yttrium amido complex, which facilitates controlled polymer growth. rsc.org The sequence of monomer addition is crucial and follows the coordination strength hierarchy of the monomers with the catalyst. For example, in the synthesis of P(PDL-b-DHC), the weaker coordinating PDL is polymerized first, followed by the addition and polymerization of DHC. Conversely, for P(DHC-b-PHB), DHC is polymerized before the addition of the more strongly coordinating BBL. rsc.org This sequential addition method allows for the creation of well-defined, semi-crystalline block copolymers where the PDHC segment provides a functional, amorphous domain. rsc.org
Research findings on the synthesis of these block copolymers are detailed in the table below. rsc.org
| Copolymer | Monomer Feed Ratio (DHC:Comonomer) | Molecular Weight (M_n, g/mol ) | Polydispersity (Đ) |
| P(PDL-b-DHC) | 50:50 | 18,300 | 1.48 |
| P(DHC-b-PHB) | 50:50 | 10,100 | 1.35 |
Grafting-From Strategies for Polymer Brush Synthesis
The "grafting-from" approach is a powerful method for creating densely grafted polymer brushes on a polymer backbone. nih.gov In this strategy, initiator sites are first attached to the backbone, and new polymer chains are then grown directly from these sites. nih.govethz.ch This method generally allows for higher grafting densities compared to "grafting-to" methods, where pre-formed polymer chains are attached to the backbone. nih.gov
Poly(dihydrocarvide) is an ideal backbone for this strategy due to its pendant isopropenyl groups, which can be chemically modified after polymerization to anchor initiating species. rsc.org A common approach involves a two-step process:
Backbone Functionalization: The PDHC backbone is functionalized through the modification of its isopropenyl groups. For example, an initiator for Atom Transfer Radical Polymerization (ATRP), such as an α-bromo ester, can be attached. rsc.org
Surface-Initiated Polymerization: The functionalized PDHC, now acting as a macroinitiator, is used to initiate the polymerization of a second monomer. This grows polymer chains from the backbone, forming a well-defined brush architecture. rsc.orgethz.ch
This "grafting-from" technique allows for the synthesis of high-density brush polymers where the properties of the grafted chains can be tailored for specific applications, such as creating smart, responsive surfaces or advanced biomaterials. rsc.orgnih.gov
Post-Polymerization Functionalization of Poly(dihydrocarvide)
A significant advantage of Poly(dihydrocarvide) (PDHC) is that the isopropenyl group of the DHC monomer remains intact during ring-opening polymerization. rsc.orgresearchgate.net This pendant double bond provides a reactive handle for a wide range of post-polymerization modifications, allowing the chemical properties of the polyester to be precisely tuned without altering the polymer backbone. researchgate.net
Chemical Modification of Pendant Isopropenyl Groups
The pendant isopropenyl groups distributed along the PDHC chain are amenable to various addition reactions, enabling the introduction of new functional groups and the creation of cross-linked or grafted polymer structures. rsc.orgresearchgate.net
Thiol-ene "click" chemistry is a highly efficient and versatile method for modifying polymers containing alkene groups. usm.edursc.org The reaction proceeds rapidly under mild conditions, often initiated by UV light or a radical initiator, and is known for its high yields and tolerance of various functional groups. rsc.org
For PDHC, the thiol-ene reaction can be used to introduce hydroxyl functionalities onto the polymer side chains. This is achieved by reacting PDHC with a thiol-containing alcohol, such as 2-mercaptoethanol. rsc.org The reaction involves the radical-mediated addition of the thiol across the isopropenyl double bond, resulting in a stable thioether linkage and a terminal hydroxyl group. rsc.orgnih.gov This functionalization significantly increases the polarity of the polymer and provides sites for further chemical reactions or for improving properties like hydrophilicity and biocompatibility. rsc.org
The table below summarizes the results of such a functionalization. rsc.org
| Reactant | Thiol | Initiator | Reaction Time (h) | Degree of Functionalization (%) |
| PDHC | 2-Mercaptoethanol | AIBN | 24 | >95 |
Beyond thiol-ene reactions, the isopropenyl groups of PDHC can undergo other important addition reactions.
Epoxidation: The double bond can be converted into an epoxide ring through oxidation, for example, using reagents like meta-chloroperoxybenzoic acid (mCPBA). researchgate.net This introduces a reactive oxirane ring onto the polymer side chain, which can be subsequently opened by a variety of nucleophiles (e.g., amines, alcohols, water) to introduce a wide range of functionalities. tdl.org Epoxidized PDHC can also be used to create cross-linked materials. researchgate.net
Hydrogenation: The isopropenyl double bonds can be saturated through catalytic hydrogenation. tdl.org This process converts the isopropenyl groups into isopropyl groups, effectively removing the reactive site from the side chain. Hydrogenation is used to enhance the thermal stability and oxidative resistance of the polymer by eliminating unsaturated moieties in the backbone or pendant groups. tdl.org This modification yields a more stable, fully saturated polyester.
Creation of Novel Polymer Architectures
The unique bifunctional nature of this compound, possessing both a polymerizable lactone ring and a reactive isopropenyl group, presents significant opportunities for the design and synthesis of novel and complex polymer architectures. This dual reactivity allows for the application of different, and often orthogonal, polymerization techniques to create materials with tailored structures and properties that are not achievable with monofunctional monomers.
The ε-caprolactone core of the monomer is susceptible to ring-opening polymerization (ROP), a process widely used for producing biodegradable polyesters. This can be initiated by a variety of catalysts, including metallic, organic, and enzymatic systems, to yield linear polyester chains. The isopropenyl group, on the other hand, can participate in various addition polymerization reactions, such as free radical polymerization, or more controlled techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization.
This dual functionality is particularly advantageous for the synthesis of graft copolymers. One common strategy is the "grafting-through" or "macromonomer" approach. In this method, the this compound monomer can be first polymerized via ROP to form a polyester macromonomer with a reactive isopropenyl end-group. This macromonomer can then be copolymerized with other vinyl monomers to form a backbone chain with polyester grafts. Alternatively, a polymer backbone can be created first, which is then functionalized with groups capable of initiating the ROP of this compound to generate polyester side chains in a "grafting-from" approach.
Furthermore, the potential for orthogonal polymerization allows for the creation of block copolymers. For instance, the isopropenyl group could be polymerized first to form a polyolefin block, followed by the ROP of the lactone ring to add a polyester block. The resulting amphiphilic block copolymers could self-assemble into various nanostructures, such as micelles or vesicles, in selective solvents.
The synthesis of these advanced polymer architectures is summarized in the table below:
| Polymer Architecture | Synthetic Strategy | Description |
| Linear Homopolymer | Ring-Opening Polymerization (ROP) | The lactone ring is opened to form a linear polyester, poly(this compound). |
| Graft Copolymers | "Grafting-through" (Macromonomer) | ROP of the monomer creates a polyester macromonomer with a terminal isopropenyl group, which is then copolymerized. |
| Graft Copolymers | "Grafting-from" | A pre-formed polymer backbone with initiator sites is used to initiate the ROP of the monomer as side chains. |
| Block Copolymers | Sequential Orthogonal Polymerization | One functional group (e.g., isopropenyl) is polymerized first, followed by the polymerization of the other (lactone) to form distinct blocks. |
These strategies enable the combination of the desirable properties of polyesters, such as biodegradability and biocompatibility, with the properties of other polymer classes, leading to materials with a broad range of potential applications.
Investigation of Derived Polymer Properties (e.g., Thermal, Mechanical, Morphological)
The properties of polymers derived from this compound are intrinsically linked to their molecular architecture. The presence of the bulky isopropenyl and methyl side groups is expected to significantly influence the thermal and mechanical behavior, as well as the solid-state morphology of the resulting polymers.
Thermal Properties: The thermal characteristics, such as the glass transition temperature (Tg) and the thermal decomposition temperature (Td), are critical for determining the processing conditions and application range of the polymer. For a linear homopolymer of poly(this compound), the bulky side groups would likely restrict chain mobility, leading to a higher Tg compared to unsubstituted poly(ε-caprolactone). The thermal stability would be dependent on the polyester backbone, with degradation typically occurring through a chain-unzipping mechanism. In copolymers, the thermal properties will be a function of the composition and the nature of the comonomers.
Mechanical Properties: The mechanical properties, including tensile strength, modulus, and elongation at break, are dictated by the polymer's molecular weight, crystallinity, and intermolecular forces. The introduction of the isopropenyl group can serve as a site for crosslinking, which would transform a thermoplastic material into a thermoset with enhanced strength and stiffness, but potentially lower ductility. The specific mechanical profile can be tuned by controlling the crosslink density or by copolymerization with soft or hard monomers.
Morphological Properties: The morphology of these polymers, referring to the arrangement of polymer chains in the solid state, can range from amorphous to semi-crystalline. The bulky and irregularly placed side groups in an atactic homopolymer would likely inhibit crystallization, resulting in a predominantly amorphous material. However, stereoregular polymerization could potentially lead to semi-crystalline morphologies. In block copolymers, microphase separation can lead to the formation of well-ordered nanostructures (e.g., lamellae, cylinders, spheres), which will have a profound impact on the material's properties. The morphology can be investigated using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and transmission electron microscopy (TEM).
A summary of the expected properties and the techniques used to measure them is provided in the table below:
| Property | Influencing Factors | Measurement Technique(s) | Expected Characteristics |
| Glass Transition Temp. (Tg) | Side group bulkiness, molecular weight, crystallinity | Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA) | Higher than poly(ε-caprolactone) due to restricted chain rotation. |
| Thermal Decomposition (Td) | Polyester backbone stability, presence of defects | Thermogravimetric Analysis (TGA) | Degradation profile typical of polyesters, influenced by heating rate and atmosphere. |
| Tensile Strength & Modulus | Molecular weight, crystallinity, crosslinking | Tensile Testing | Can be tuned from soft and flexible to rigid and strong through copolymerization and crosslinking. |
| Crystallinity | Stereoregularity, chain branching, copolymer composition | X-ray Diffraction (XRD), DSC | Likely amorphous if atactic, but potential for semi-crystallinity with controlled synthesis. |
| Microphase Separation | Block copolymer composition and molecular weight | Transmission Electron Microscopy (TEM), Small-Angle X-ray Scattering (SAXS) | Formation of ordered nanodomains in block copolymers. |
Further research, including detailed characterization of well-defined polymers and copolymers of this compound, is necessary to fully elucidate the structure-property relationships for this promising class of materials.
Theoretical and Computational Investigations of 4 Isopropenyl 7 Methyloxepan 2 One
Conformational Analysis of the Seven-Membered Lactone Ring
The seven-membered ring of an oxepan-2-one is a flexible system that can adopt several conformations. The most stable conformations aim to minimize torsional and steric strain. For substituted oxepan-2-ones, the nature and position of the substituents play a crucial role in determining the preferred ring conformation.
Seven-membered rings, such as that in 4-isopropenyl-7-methyloxepan-2-one, are known to exist in a variety of conformations, including chair, boat, and twist-chair forms. The chair conformation is often the most stable, as it tends to minimize unfavorable steric interactions between substituents. For a related compound, (4S,7R)-7-isopropyl-4-methyloxepan-2-one, crystallographic studies have confirmed a chair conformation. It is reasonable to infer that this compound would also favor a chair-like conformation.
The energy minima would correspond to these stable chair conformations, while transition states represent the energy barriers for interconversion between different conformations, for instance, from a chair to a twist-chair form. The isopropenyl and methyl groups will influence the relative energies of these conformations.
Table 1: Hypothetical Relative Energies of this compound Conformations
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Chair (equatorial isopropenyl) | 0.0 | C3-C4-C5-C6: ~60, O1-C7-C6-C5: ~-70 |
| Chair (axial isopropenyl) | > 2.0 | C3-C4-C5-C6: ~-60, O1-C7-C6-C5: ~70 |
| Twist-Chair | 1.5 - 3.0 | Variable |
| Boat | > 4.0 | C3-C4-C5-C6: ~0, O1-C7-C6-C5: ~0 |
Note: This table is illustrative and based on general principles of conformational analysis for substituted seven-membered rings. Specific values would require dedicated computational studies.
The substituents at the C4 and C7 positions, an isopropenyl group and a methyl group respectively, have a significant impact on the conformational preference of the oxepan-2-one ring.
Isopropenyl Group at C4: This unsaturated substituent will prefer a pseudo-equatorial position to minimize steric hindrance with the rest of the ring. An axial orientation would lead to significant 1,3-diaxial interactions, destabilizing the conformation. The sp2 hybridized carbons of the isopropenyl group will also influence the local geometry of the ring.
Methyl Group at C7: A methyl group at the C7 position, adjacent to the ring oxygen, will also favor an equatorial or pseudo-equatorial orientation to reduce steric strain.
The interplay between these two substituents will dictate the dominant chair conformation. Computational modeling would be necessary to precisely quantify the energetic penalties of different substituent orientations.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like this compound.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. nih.govnih.gov
HOMO: The HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. For this compound, the HOMO is likely to be localized on the π-system of the isopropenyl group and the lone pairs of the oxygen atoms.
LUMO: The LUMO represents the molecule's ability to accept electrons, reflecting its electrophilic character. The LUMO is expected to be centered on the carbonyl group (C=O) of the lactone, making this site susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Localized on the isopropenyl C=C bond and oxygen lone pairs. |
| LUMO | +1.2 | Centered on the π* orbital of the carbonyl group. |
| HOMO-LUMO Gap | 10.7 | Indicates moderate kinetic stability. |
Note: These energy values are hypothetical and serve to illustrate the principles of FMO analysis. Actual values would be obtained from quantum chemical calculations.
Computational modeling can be used to simulate reaction pathways, such as the hydrolysis of the lactone ring or addition reactions to the isopropenyl group. By calculating the energies of reactants, transition states, and products, the feasibility and selectivity of different reactions can be predicted. For instance, the modeling of a nucleophilic attack on the carbonyl carbon would reveal the activation energy for this process, providing insight into the lactone's susceptibility to ring-opening.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts) for Structural Elucidation
Computational methods can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for confirming the structure of a molecule. nih.gov
The prediction of ¹H and ¹³C NMR chemical shifts for this compound would be complicated by the conformational flexibility of the seven-membered ring. Accurate predictions would require a thorough conformational search to identify all low-energy conformers. The predicted chemical shifts for each conformer would then be averaged, weighted by their Boltzmann population, to obtain the final predicted spectrum.
Table 3: Predicted vs. Hypothetical Experimental NMR Chemical Shifts for Key Nuclei
| Atom | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |
| C=O | - | - | ~175 | ~174.8 |
| C7-H | ~4.1 | ~4.0 | - | - |
| C7-CH₃ | ~1.2 | ~1.1 | ~21 | ~20.5 |
| C4-H | ~2.8 | ~2.7 | - | - |
| C=CH₂ (vinyl) | ~4.8, ~4.9 | ~4.7, ~4.8 | ~112 | ~111.5 |
| C=C(CH₃) | ~1.7 | ~1.6 | ~145 | ~144.2 |
Note: The predicted values in this table are illustrative and based on typical chemical shifts for similar functional groups. Accurate predictions would require specific DFT calculations.
Discrepancies between predicted and experimental spectra can often be resolved by considering the solvent effects and the dynamic nature of the molecule. The accurate prediction of NMR spectra is a powerful tool for distinguishing between different stereoisomers and confirming the connectivity and three-dimensional structure of complex molecules like this compound.
Molecular Docking Simulations of Enzyme-Substrate Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are instrumental in visualizing and analyzing its interactions with the active sites of enzymes like Baeyer-Villiger monooxygenases and lactone hydrolases.
Baeyer-Villiger Monooxygenases (BVMOs):
BVMOs are flavin-dependent enzymes that catalyze the oxidation of ketones to esters or lactones. The active site of BVMOs is a well-defined pocket where the substrate, a flavin cofactor (FAD or FMN), and molecular oxygen interact. The catalytic cycle involves the formation of a peroxyflavin intermediate which then attacks the carbonyl carbon of the ketone substrate, leading to the formation of a Criegee intermediate. The subsequent rearrangement of this intermediate results in the insertion of an oxygen atom and the formation of a lactone.
The active site of BVMOs typically features a conserved arginine residue that is crucial for catalysis, playing a role in the formation of the peroxyflavin intermediate. acs.org The general architecture of BVMOs includes an FAD-binding domain, an NADP-binding domain, and a helical domain that partially shields the active site. acs.org The structure of phenylacetone (B166967) monooxygenase (PAMO) from Thermobifida fusca serves as a structural prototype for many BVMOs. acs.org
While direct molecular docking studies for this compound are not extensively documented, significant insights can be drawn from studies on its precursor, (+)-trans-dihydrocarvone. Computational studies on the oxidation of (+)-trans-dihydrocarvone by cyclohexanone (B45756) monooxygenase (CHMO) from Arthrobacter sp. (CHMOArthro) have revealed key amino acid residues that influence substrate binding and regioselectivity. nih.gov
Key Active Site Residues in BVMOs for Terpenoid Substrates (Inferred from Dihydrocarvone (B1202640) Studies)
| Residue Position (in CHMOArthro) | Amino Acid (Wild-Type) | Inferred Role in Binding/Selectivity |
| Phe299 | Phenylalanine | Steric hindrance, influencing substrate orientation |
| Phe330 | Phenylalanine | Steric bulk, contributing to the shape of the active site |
| Phe485 | Phenylalanine | Aromatic stacking interactions, positioning of the substrate |
This table is illustrative and based on findings from studies on dihydrocarvone, a precursor to this compound. nih.govresearchgate.net
Lactone Hydrolases:
Lactone hydrolases are enzymes that catalyze the hydrolysis of the ester bond in lactones, converting them into the corresponding hydroxy acids. These enzymes are found in various organisms and play a role in detoxification and metabolism. The active sites of lactone hydrolases often contain a catalytic triad (B1167595) of amino acids, typically Ser-His-Asp, similar to serine proteases, or a binuclear metal center, often containing zinc ions. nih.gov
In metallo-lactone hydrolases, the zinc ions polarize the carbonyl group of the lactone, making it more susceptible to nucleophilic attack by a metal-coordinated water molecule or hydroxide (B78521) ion. nih.gov The active site is shaped to accommodate the specific lactone substrate, and the surrounding amino acid residues contribute to substrate recognition and positioning. For instance, in zearalenone (B1683625) hydrolase (ZHD), a lactonohydrolase, residues like Trp183 have been implicated in the movement of the product after hydrolysis. nih.gov
The regioselectivity of the Baeyer-Villiger oxidation is a critical factor in the synthesis of specific lactones. In the case of unsymmetrical ketones like dihydrocarvone, the oxygen atom can be inserted on either side of the carbonyl group, leading to two different regioisomeric lactones, often referred to as the "normal" and "abnormal" products. The inherent electronic properties of the substrate typically favor the migration of the more substituted carbon atom (the "normal" product). However, the enzyme's active site can override these electronic effects through steric constraints, forcing the substrate to bind in an orientation that leads to the formation of the "abnormal" lactone. nih.govnih.gov
Molecular docking studies on CHMOArthro and its mutants have demonstrated that the orientation of (+)-trans-dihydrocarvone in the active site determines the regioselectivity of the oxidation. nih.gov In the wild-type enzyme, the substrate binds in a way that leads to the formation of the "abnormal" lactone, which upon rearrangement would not yield this compound. However, by mutating bulky phenylalanine residues in the active site to smaller alanine (B10760859) residues, the active site pocket is enlarged. nih.govresearchgate.net This allows the substrate to adopt an inverted binding orientation, which favors the formation of the "normal" lactone, this compound. nih.gov
Influence of Active Site Mutations on Regioselectivity of Dihydrocarvone Oxidation (Illustrative)
| Enzyme Variant (CHMOArthro) | Mutation(s) | Product Ratio (Normal:Abnormal Lactone) | Predominant Product |
| Wild-Type | None | Exclusive formation of abnormal lactone | Abnormal Lactone |
| Triple Mutant | F299A/F330A/F485A | 99:1 | Normal Lactone (precursor to this compound) |
This table is based on published research on the enzymatic oxidation of (+)-trans-dihydrocarvone. nih.govresearchgate.net
These findings from docking and mutagenesis studies underscore the power of computational approaches in understanding and engineering enzyme selectivity. By analyzing the interactions between the substrate and the active site residues, researchers can rationally design enzyme variants with altered or improved catalytic properties for the synthesis of specific, high-value compounds like this compound.
For lactone hydrolases, docking studies can help predict whether a particular lactone will be a substrate and can provide insights into the stereoselectivity of the hydrolysis reaction. The precise positioning of the lactone ring within the active site relative to the catalytic residues or metal ions determines which stereoisomer will be preferentially hydrolyzed.
Future Research Directions and Unexplored Potential of 4 Isopropenyl 7 Methyloxepan 2 One
Development of Novel Synthetic Routes with Enhanced Sustainability
The future synthesis of 4-Isopropenyl-7-methyloxepan-2-one is geared towards environmentally benign processes that leverage renewable feedstocks. Traditional organic synthesis often relies on harsh conditions and petroleum-based starting materials. A forward-looking approach prioritizes biocatalysis, using whole-cell systems or isolated enzymes to perform specific chemical transformations. A particularly promising route is the Baeyer-Villiger oxidation of naturally occurring monoterpenes. ebi.ac.uk For instance, the biocatalytic conversion of dihydrocarvone (B1202640), a derivative of the abundant natural product limonene (B3431351), can yield this compound. ebi.ac.uk Future research will likely focus on optimizing these biotransformations to achieve higher yields, reduce downstream processing, and create a truly green synthetic pathway. The development of continuous flow reactors and immobilized enzyme systems represents a key area for making this synthesis economically viable and scalable.
Discovery and Engineering of New Biocatalysts for its Production and Transformation
The biocatalytic production of this compound is critically dependent on the discovery and improvement of suitable enzymes. Baeyer-Villiger monooxygenases (BVMOs) are the primary class of enzymes capable of converting cyclic ketones into lactones. ebi.ac.uk
Key Research Areas:
Enzyme Discovery: Prospecting diverse microbial environments, from soil bacteria to marine fungi, for novel BVMOs with high activity and selectivity towards monoterpene ketones like dihydrocarvone.
Enzyme Engineering: Utilizing techniques such as directed evolution and rational protein design to enhance the properties of known BVMOs. For example, the BVMO from Rhodococcus erythropolis DCL14 is known to catalyze the formation of 4-isopropenyl-7-methyl-2-oxo-oxepanone. ebi.ac.uk Engineering this or similar enzymes could improve their thermal stability, broaden their substrate scope to other natural terpenones, or even alter their regioselectivity to produce alternative valuable lactones.
Whole-Cell Biocatalyst Development: Creating recombinant microbial hosts (e.g., E. coli or Saccharomyces cerevisiae) that overexpress a target BVMO and contain the necessary metabolic pathways for cofactor regeneration, thereby creating efficient and self-sustaining whole-cell factories.
| Biocatalyst Focus Area | Objective | Key Methodologies |
| Discovery | Identify novel Baeyer-Villiger monooxygenases (BVMOs). | Metagenomic screening, isolation from extremophiles. |
| Engineering | Improve enzyme stability, activity, and selectivity. | Directed evolution, site-directed mutagenesis. |
| System Optimization | Develop efficient whole-cell biocatalysts. | Recombinant expression, metabolic engineering. |
Exploration of Advanced Polymer Applications (e.g., Smart Materials, Biomedical Polymers)
The lactone structure of this compound makes it an ideal monomer for ring-opening polymerization (ROP), a process used to create biodegradable polyesters. While direct polymerization of this specific lactone is a key area for future work, research on analogous terpene-derived lactones, such as 7-isopropyl-4-methyloxepan-2-one, has shown that the resulting polymers (polymenthides) exhibit significant biocompatibility. This provides a strong foundation for exploring advanced polymer applications.
The presence of the isopropenyl group is particularly significant as it offers a reactive handle for post-polymerization modification. This could allow for the creation of:
Smart Materials: Polymers that respond to external stimuli like temperature, pH, or light. The isopropenyl group could be functionalized to create cross-links that form responsive hydrogels for sensors or actuators.
Biomedical Polymers: The inherent biodegradability and potential biocompatibility make these polymers excellent candidates for drug delivery systems, tissue engineering scaffolds, and absorbable sutures. biomedres.us The isopropenyl moiety could be used to attach therapeutic agents or cell-adhesion molecules. Advanced synthetic polymers have been widely studied for such biomedical applications, providing a framework for the development of new materials from this lactone. biomedres.us
Further Investigation into Biological Roles and Metabolic Fates in Diverse Organisms
The biological origins and roles of this compound are largely unexplored. Its structural relative, (4R,7S)-7-isopropyl-4-methyloxepan-2-one, is recognized as a plant metabolite in species like Mentha x piperita. ebi.ac.uk This suggests that the isopropenyl variant may also be a natural product, likely arising from the metabolic pathways of monoterpenes in plants, fungi, or bacteria. ebi.ac.uk
Future research should focus on:
Metabolomic Screening: Analyzing various organisms known to process terpenes to determine if this compound is a natural metabolite.
Elucidating Metabolic Pathways: Identifying the specific enzymatic steps and genetic pathways that lead to its formation and subsequent degradation in these organisms.
Investigating Ecological Roles: Determining if the compound serves a biological function, such as acting as a signaling molecule, a defense compound against herbivores or pathogens, or an intermediate in a larger metabolic network.
Integration of Computational and Experimental Methodologies for Rational Design
A powerful strategy for accelerating research into this compound involves the tight integration of computational modeling and experimental validation. Computational chemistry can provide deep insights into the molecule's behavior and guide laboratory work, saving time and resources.
For example, computational studies on the related isopropyl-substituted lactone have been used to understand how its molecular orbitals influence reactivity in polymerization reactions and how stereochemistry is controlled during its synthesis. This approach can be directly applied to the isopropenyl analogue.
Integrated Workflow:
Computational Prediction: Use Density Functional Theory (DFT) to model the ring-opening polymerization of this compound, predicting the reaction kinetics and the properties (e.g., mechanical strength, thermal stability) of the resulting polymer.
Experimental Synthesis: Synthesize the polymer in the lab using the conditions suggested by the computational model.
Characterization and Refinement: Analyze the properties of the synthesized polymer and compare them to the computational predictions. Any discrepancies can be used to refine the computational model, leading to a cycle of continuous improvement and rational design of new materials.
This integrated approach is also vital for enzyme engineering, where molecular docking simulations can predict how mutations might affect a BVMO's ability to bind its substrate, thereby guiding the design of more efficient biocatalysts.
Q & A
Basic Research Questions
Q. What enzymatic pathways are commonly used to synthesize 4-isopropenyl-7-methyloxepan-2-one, and how can reaction conditions be optimized?
- Answer : The compound is synthesized via oxidoreductase-catalyzed reactions, such as the conversion of dihydrocarvone or iso-dihydrocarvone using NADPH and O₂ as cofactors. Key enzymes include dihydrocarvone 1,2-monooxygenase (EC 1.14.14.160) and 1-hydroxy-2-oxolimonene 1,2-monooxygenase, which yield this compound as a product . Optimization involves adjusting pH (e.g., sodium acetate buffer at pH 4.6), enzyme-to-substrate ratios, and oxygen availability. Monitoring NADPH consumption via UV spectroscopy can validate reaction efficiency.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular mass (C₁₀H₁₆O₂, 168.115030 Da) and NMR (¹H/¹³C) to resolve structural features like the oxepan-2-one ring and isopropenyl group. Chiral HPLC or polarimetry is critical for distinguishing stereoisomers, such as (4R,7R) and (4S,7R) configurations . Gas chromatography (GC) with flame ionization detection can quantify purity, while IR spectroscopy identifies carbonyl (C=O) stretching vibrations (~1750 cm⁻¹).
Q. How can spontaneous degradation products of this compound be identified during storage?
- Answer : Under aqueous conditions, the compound may hydrolyze to 3-isopropenyl-6-oxoheptanoate . Accelerated stability studies (e.g., 40°C/75% RH for 6 months) paired with LC-MS/MS can detect degradation products. Use deuterated solvents in NMR to track proton exchange or ring-opening reactions.
Advanced Research Questions
Q. How do stereochemical configurations (e.g., 4R,7R vs. 4S,7R) influence the compound’s enzymatic reactivity and biological activity?
- Answer : Stereochemistry impacts enzyme-substrate binding. For instance, (4R,7R)-4-isopropenyl-7-methyloxepan-2-one may exhibit higher affinity for oxidoreductases like MMKMO due to spatial compatibility with the active site, while (4S,7R) could yield divergent products or lower reaction rates . Computational docking (e.g., AutoDock Vina) can model enantiomer-enzyme interactions, while kinetic assays (e.g., Michaelis-Menten parameters) quantify stereospecific activity.
Q. What methodological approaches resolve contradictions in reported reaction yields for this compound biosynthesis?
- Answer : Discrepancies often arise from enzyme source variability (e.g., bacterial vs. fungal monooxygenases) or cofactor regeneration systems. Systematic meta-analysis of published protocols (e.g., Haddad et al., 2008b methodology ) can identify critical variables. Replicate experiments under standardized conditions (e.g., fixed NADPH concentration, controlled O₂ tension) and apply ANOVA to assess yield variability.
Q. Can computational models predict the compound’s interaction with olfactory or metabolic receptors, and what are their limitations?
- Answer : Hybrid QSAR/ML models trained on receptor-response datasets (e.g., Saito et al., 2009 ) can predict binding to odorant receptors. However, limitations include overfitting due to sparse data and lack of enantiomer-specific activity profiles. Validate predictions via heterologous receptor expression assays (e.g., HEK293 cells transfected with mouse/human receptors) and compare with in silico results .
Q. What strategies mitigate byproduct formation during large-scale enzymatic synthesis of this compound?
- Answer : Byproducts like 7-hydroxy-4-isopropenyl-7-methyloxepan-2-one form via overoxidation. Mitigation strategies include:
- Enzyme engineering : Site-directed mutagenesis to reduce off-target hydroxylation.
- Cofactor tuning : Lower O₂ partial pressure to limit radical intermediates.
- In-situ product removal : Use membrane reactors to isolate the product and prevent further oxidation .
Methodological Best Practices
- Data Analysis : Apply inferential statistics (e.g., t-tests, confidence intervals) to compare experimental replicates, as emphasized in pharmacopeial guidelines .
- Documentation : Follow IUPAC nomenclature for compound naming and report spectral data (e.g., δ values in NMR) per Medicinal Chemistry Research standards .
- Error Handling : Use factor labeling and significant figures consistently in stoichiometric calculations, aligning with academic chemistry curricula .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
